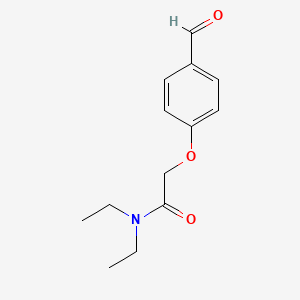

N,N-diethyl-2-(4-formylphenoxy)acetamide

Description

Historical Development and Significance of Aryloxyacetamide Scaffolds

The aryloxyacetamide scaffold, the parent structure of N,N-diethyl-2-(4-formylphenoxy)acetamide, has long been a subject of interest in synthetic and medicinal chemistry. Historically, the preparation of these compounds has been dominated by the Williamson ether synthesis, a robust and well-established method involving the reaction of a phenoxide with a haloacetamide. wikipedia.orgbyjus.com This reaction, developed in the 19th century, remains a cornerstone of ether synthesis in both laboratory and industrial settings. wikipedia.org

The significance of the aryloxyacetamide moiety is underscored by its presence in a multitude of biologically active molecules. nih.govnih.gov Research has demonstrated that compounds containing this scaffold exhibit a wide range of pharmacological properties, including neuroprotective, nih.govresearchgate.net anti-inflammatory, and anticancer activities. This has driven continuous interest in the synthesis and derivatization of aryloxyacetamides as a strategy for the discovery of new therapeutic agents.

Structural Context of this compound within Phenoxyacetamide Chemistry

This compound is a specific iteration of the phenoxyacetamide scaffold. Its structure is defined by three key components:

The Phenoxy Group: A phenyl ring connected to the rest of the molecule via an ether linkage.

The Formyl Group: An aldehyde (-CHO) substituent at the para-position (position 4) of the phenyl ring. This group is a key site of reactivity, enabling a variety of condensation and addition reactions. nih.gov

The N,N-diethylacetamide Moiety: An acetamide (B32628) group where the nitrogen atom is substituted with two ethyl groups. This feature influences the compound's solubility and steric properties.

The presence of the reactive formyl group distinguishes this compound from many other phenoxyacetamides and is central to its utility as a synthetic intermediate.

Overview of General Academic Research Trajectories for Related Chemical Entities

Academic research into phenoxyacetamide derivatives has largely been propelled by the quest for new pharmaceuticals. The core scaffold is seen as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Key research areas for related compounds include:

Anticancer Agents: Many studies have focused on synthesizing phenoxyacetamide derivatives and evaluating their cytotoxic effects against various cancer cell lines. nih.gov

Neuroprotective Agents: Researchers have designed and synthesized aryloxyacetamide derivatives that show promise in protecting neuronal cells from damage, with potential applications in treating conditions like ischemic stroke. nih.govresearchgate.net

Antimicrobial and Antifungal Agents: The scaffold has been incorporated into molecules designed to combat bacterial and fungal infections.

Enzyme Inhibition: Certain phenoxyacetamide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase, which is a target for the treatment of neurological disorders.

The general trend involves modifying the substituents on both the phenyl ring and the acetamide nitrogen to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

Defining the Research Scope for this compound

The primary research scope for this compound is its application as a versatile building block in organic synthesis. Its utility stems from the reactivity of the formyl group, which serves as a handle for constructing more elaborate molecular frameworks.

Recent studies have employed this compound as a precursor in multi-component reactions to synthesize a variety of heterocyclic compounds. For instance, it has been used in Hantzsch-like reactions to create novel 1,4-dihydropyridines and their fused derivatives. tandfonline.com It also serves as a key starting material for the synthesis of fused 4H-pyrans. arkat-usa.org

While the direct biological or material properties of this compound are not a major focus of current research, its importance is firmly established by its role in facilitating the synthesis of more complex, and often biologically active, molecules. tandfonline.comarkat-usa.orgptfarm.pl

Detailed Research Findings

The synthesis of this compound typically follows a two-step procedure. The first step often involves the preparation of N,N-diethyl-2-chloroacetamide from diethylamine (B46881) and chloroacetyl chloride. In the second step, this chloroacetamide is reacted with 4-hydroxybenzaldehyde (B117250) under basic conditions, following the principles of the Williamson ether synthesis. rsc.org

The reactivity of the compound is dominated by its aromatic aldehyde group. This functional group readily participates in condensation reactions with active methylene (B1212753) compounds and amines. This reactivity is harnessed in one-pot, multi-component reactions to build complex heterocyclic rings. For example, in the presence of a base like piperidine (B6355638), it can react with malononitrile (B47326) and a 1,3-dicarbonyl compound to form highly substituted fused pyran systems. arkat-usa.org

Below is a summary of the key physicochemical properties for a related compound, N,N-diethyl-2-phenylacetamide, which can provide an approximate reference for the physical state and solubility of the title compound.

| Property | Value |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Physical Description | Solid |

| Melting Point | 86 °C |

| LogP | 2.40 |

| Data for N,N-diethyl-2-phenylacetamide nih.gov |

Spectroscopic data from related 2-(4-formylphenoxy)-N-arylacetamides consistently show characteristic signals. For instance, the proton NMR spectrum typically displays a singlet for the aldehyde proton around 9.9 ppm and a singlet for the methylene protons of the OCH2 group at approximately 4.7 ppm. rsc.org The infrared spectrum shows strong carbonyl stretching frequencies for both the amide and the aldehyde. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-14(4-2)13(16)10-17-12-7-5-11(9-15)6-8-12/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIDYQCYIDTDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N,n Diethyl 2 4 Formylphenoxy Acetamide

Primary Synthetic Routes to the Core Structure

The assembly of the N,N-diethyl-2-(4-formylphenoxy)acetamide structure is primarily achieved by forming the ether linkage between a phenolic precursor and an acetamide (B32628) side-chain.

The most common and direct method for constructing the ether bond in the target molecule is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classical SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orglibretexts.org

The primary pathway involves the reaction between 4-hydroxybenzaldehyde (B117250) and 2-chloro-N,N-diethylacetamide. In this approach, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base, such as potassium carbonate or sodium hydroxide, to form a more nucleophilic phenoxide ion. numberanalytics.commiracosta.edu This phenoxide then attacks the electrophilic carbon of 2-chloro-N,N-diethylacetamide, displacing the chloride leaving group to form the desired ether linkage. wikipedia.org This method is advantageous as it uses readily available starting materials and incorporates the required formyl group from the outset. A typical procedure for a related synthesis involves stirring the chloro-acetamide reactant with 4-hydroxybenzaldehyde and a base like potassium carbonate in a suitable solvent. rsc.org

Reaction Scheme:

Step 1 (Phenoxide Formation): 4-hydroxybenzaldehyde + Base (e.g., K₂CO₃) → Potassium 4-formylphenoxide

Step 2 (SN2 Attack): Potassium 4-formylphenoxide + 2-chloro-N,N-diethylacetamide → this compound + KCl

This reaction is subject to the typical limitations of SN2 reactions, where primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

The formation of the N,N-diethylamide functional group is a critical step that can be approached in two primary ways:

Direct Amidation of a Carboxylic Acid Precursor: This route involves the synthesis of 2-(4-formylphenoxy)acetic acid, which is then coupled with diethylamine (B46881). The direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.comdur.ac.uk To overcome this, the reaction typically requires high temperatures or the use of coupling agents or catalysts. mdpi.com Various catalytic systems based on boron mdpi.comdur.ac.uk, titanium rsc.orgnih.gov, and zirconium nih.govresearchgate.net have been developed to facilitate this transformation under milder conditions.

Pre-formation of the Amide Side-Chain: A more common and often more efficient strategy involves preparing the N,N-diethyl-2-chloroacetamide side-chain first. This is typically achieved by reacting chloroacetyl chloride with diethylamine in the presence of a base to neutralize the HCl byproduct. The resulting 2-chloro-N,N-diethylacetamide is a stable intermediate that can be readily used as the alkylating agent in the subsequent Williamson ether synthesis described above. rsc.org

The introduction of the formyl group onto the aromatic ring is most efficiently accomplished by using a starting material that already contains this functionality. The use of 4-hydroxybenzaldehyde as the phenolic precursor in the Williamson ether synthesis is the most convergent and widely employed strategy. rsc.orgarkat-usa.orgptfarm.pl

Alternative, though less direct, methods could involve the formylation of a pre-formed N,N-diethyl-2-phenoxyacetamide molecule. Standard formylation reactions for aromatic rings include the Vilsmeier-Haack, Gattermann, or Duff reactions. However, these methods can suffer from issues with regioselectivity and may require protecting groups for other sensitive functionalities, making them less ideal for synthesizing this specific target compound compared to the more convergent approach.

Optimization of Synthetic Parameters

To maximize the yield and purity of this compound, careful optimization of reaction parameters such as solvent and catalyst is essential.

The choice of solvent significantly impacts the rate and outcome of the Williamson ether synthesis. Since the reaction proceeds via an SN2 mechanism, polar aprotic solvents are generally preferred. wikipedia.orgnumberanalytics.com These solvents can solvate the cation of the phenoxide salt, leaving the phenoxide anion relatively free and highly nucleophilic. numberanalytics.com Protic solvents, in contrast, can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing the reaction rate. wikipedia.orgfrancis-press.com

A study comparing solvents for a Williamson synthesis demonstrated that replacing a protic solvent (excess alcohol) with a polar aprotic solvent (dimethyl sulfoxide (B87167), DMSO) increased the yield of n-butyl ether from 61% to 95% and significantly reduced the reaction time. researchgate.net

| Solvent Type | Examples | Effect on Williamson Ether Synthesis | Reference |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Strongly promotes reaction by enhancing nucleophilicity; generally leads to higher yields and faster rates. | wikipedia.orgnumberanalytics.comresearchgate.net |

| Ethers | THF, Diethyl Ether | Commonly used, especially when strong bases like NaH are employed to generate the alkoxide. | masterorganicchemistry.com |

| Protic | Water, Ethanol | Tends to slow the reaction rate by solvating the nucleophile; can promote side reactions like elimination. | wikipedia.orgfrancis-press.com |

| Apolar | Toluene, Hexane | Generally results in very slow reaction rates due to poor solubility of the ionic phenoxide intermediate. | wikipedia.org |

While the Williamson ether synthesis itself is not typically catalytic, the choice of base is crucial. numberanalytics.com In industrial applications, phase-transfer catalysis is often employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. wikipedia.org

Catalysis is more pertinent to the direct amidation route for forming the diethylamide moiety. The direct condensation of carboxylic acids and amines often requires a catalyst to proceed under practical conditions. A variety of catalysts have been screened for this purpose, with transition metals and boron-based compounds showing significant promise.

| Catalyst Class | Specific Catalyst Example | Typical Conditions | Performance Notes | Reference |

|---|---|---|---|---|

| Titanium-Based | TiF₄ | 5-10 mol%, Toluene, Reflux | Efficient for both aromatic and aliphatic acids, providing amides in high yields (60-99%). | rsc.org |

| Titanium-Based | TiCl₄ | Pyridine (B92270), 85 °C | Effective for a wide range of substrates, though sterically hindered reactants give low yields. | nih.gov |

| Zirconium-Based | ZrCp₂(OTf)₂·THF | 2-10 mol% | Provides high yields of amides at moderate temperatures without requiring water scavengers. | researchgate.net |

| Boron-Based | Diboronic acid anhydride | Toluene, 60 °C or Reflux | Effective for amidation of α- or β-hydroxy acids but not 'simple' carboxylic acids. | mdpi.com |

| Silicon-Based | Tris(p-haloaryl)silanols | - | Identified as active catalysts for direct amidation, with performance depending on electronic structure. | acs.org |

Temperature and Pressure Dependencies in Reaction Kinetics

Detailed, compound-specific research on the temperature and pressure dependencies for the reaction kinetics of this compound synthesis is not extensively available in the reviewed scientific literature. For analogous Williamson ether syntheses, temperature is a critical parameter that directly influences the reaction rate. Higher temperatures generally increase the rate of reaction by providing the necessary activation energy for the nucleophilic substitution. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. The pressure is typically maintained at atmospheric levels and is not a significant variable in the kinetics of this type of liquid-phase reaction. Quantitative kinetic data, including reaction rate constants and activation energies specifically for this compound's synthesis, remain an area for future investigation.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is not well-documented in publicly available research. The following sections discuss potential green chemistry approaches based on general principles, as specific studies on this compound are lacking.

Solvent-Free or Environmentally Benign Solvent Approaches

There is no specific research available that details solvent-free or environmentally benign solvent approaches for the synthesis of this compound. Traditional syntheses of similar compounds often use polar aprotic solvents like DMF, which are effective but pose environmental and health concerns. arkat-usa.org Green chemistry principles would encourage the exploration of alternative, safer solvents such as water, ethanol, or supercritical fluids, or the development of a solvent-free reaction protocol, potentially using microwave irradiation to facilitate the reaction.

Catalytic Systems for Reduced Waste Generation

The scientific literature does not currently provide specific examples of advanced catalytic systems designed to reduce waste in the synthesis of this compound. The conventional synthesis route, while stoichiometric in its use of a base, could be improved. The development of a catalytic system, for instance, using phase-transfer catalysts, could enhance reaction efficiency and minimize the use of excess reagents and harsh conditions, thereby reducing waste generation.

Atom Economy and Process Intensification Studies

Specific studies calculating the atom economy or exploring process intensification for the synthesis of this compound have not been identified in the reviewed literature. The inherent atom economy of the Williamson ether synthesis is impacted by the use of a stoichiometric base and the formation of a salt byproduct. Process intensification techniques, such as the use of microreactors or continuous flow chemistry, could potentially improve reaction efficiency, yield, and safety, but their application to this specific synthesis has not been reported.

Derivatization Strategies and Scaffold Elaboration of N,n Diethyl 2 4 Formylphenoxy Acetamide

Synthesis of Heterocyclic Derivatives Utilizing the Formyl Group

The aldehyde functional group of N,N-diethyl-2-(4-formylphenoxy)acetamide is a key reactive site for the construction of various heterocyclic systems through a range of synthetic methodologies.

Condensation Reactions with Active Methylene (B1212753) Compounds (e.g., for pyran systems)

The formyl group readily participates in condensation reactions with compounds containing an active methylene group. For instance, a one-pot, three-component reaction of 2-(4-formylphenoxy)-N-(aryl)acetamides, malononitrile (B47326), and an active methylene reagent such as dimedone, 4-hydroxycoumarin, or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, in the presence of a piperidine (B6355638) catalyst, leads to the formation of fused 4H-pyran systems. This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound to the resulting α,β-unsaturated nitrile, and subsequent cyclization to afford the pyran ring. This methodology has been successfully employed to synthesize novel 2-phenoxy-N-phenylacetamide hybrids incorporating 2-amino-3-cyano-4H-chromene, 2-amino-3-cyanopyrano[3,2-c]chromene, and 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole scaffolds.

| Reactants | Resulting Heterocyclic System |

|---|---|

| This compound, Malononitrile, Dimedone | 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-(4-((diethylcarbamoyl)methoxy)phenyl)-5,6,7,8-tetrahydro-4H-chromene |

| This compound, Malononitrile, 4-Hydroxycoumarin | 2-Amino-3-cyano-4-(4-((diethylcarbamoyl)methoxy)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene |

| This compound, Malononitrile, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 6-Amino-5-cyano-4-(4-((diethylcarbamoyl)methoxy)phenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole |

Multi-Component Reactions (MCRs) for Complex Heterocycle Formation (e.g., 1,4-dihydropyridines, thiazoles)

Multi-component reactions (MCRs) offer an efficient pathway to construct complex heterocyclic molecules in a single synthetic operation. This compound is a suitable aldehyde component in various MCRs.

1,4-Dihydropyridines: The Hantzsch pyridine (B92270) synthesis, a classic MCR, can be adapted to synthesize 1,4-dihydropyridine (B1200194) derivatives. In a typical procedure, a mixture of this compound, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) are reacted together. This reaction leads to the formation of a 1,4-dihydropyridine ring bearing the N,N-diethyl-2-phenoxyacetamide moiety at the 4-position.

Thiazoles: The formyl group can also be utilized in the synthesis of thiazole (B1198619) derivatives. For instance, a modified Hantzsch thiazole synthesis could involve the reaction of this compound with a thiourea (B124793) and an α-haloketone. This would lead to the formation of a 2-aminothiazole (B372263) derivative with the phenoxyacetamide group attached at the 4-position of the thiazole ring.

Schiff Base Formation and Subsequent Cyclization Reactions

The reaction of the formyl group of this compound with primary amines readily forms Schiff bases (imines). These intermediates are valuable precursors for the synthesis of various nitrogen-containing heterocycles through subsequent cyclization reactions.

A prominent example is the synthesis of β-lactams (2-azetidinones). The Schiff base, formed from the condensation of this compound and a primary amine, can undergo a [2+2] cycloaddition reaction with a ketene (B1206846) equivalent. A common method involves the reaction of the Schiff base with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine. This reaction, known as the Staudinger synthesis, yields a β-lactam ring with the N,N-diethyl-2-phenoxyacetamide moiety attached to the nitrogen atom of the azetidinone ring.

Functional Group Interconversions and Modifications of the Formyl Group

The aldehyde functionality of this compound can be transformed into a variety of other functional groups, further expanding its synthetic utility.

Oxidation and Reduction Reactions at the Aldehyde Site

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents. For example, treatment with potassium permanganate (B83412) (KMnO₄) in a basic medium would yield 4-((diethylcarbamoyl)methoxy)benzoic acid. Other common oxidizing agents for aldehydes, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or Tollens' reagent ([Ag(NH₃)₂]⁺), could also be employed.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. A mild and selective reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is effective for this transformation, affording [4-((diethylcarbamoyl)methoxy)phenyl]methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction, but care must be taken as it could potentially reduce the amide functionality as well.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 4-((diethylcarbamoyl)methoxy)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | [4-((diethylcarbamoyl)methoxy)phenyl]methanol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The formyl group is an excellent electrophile for olefination reactions, providing a means to form carbon-carbon double bonds.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base, would yield N,N-diethyl-2-(4-vinylphenoxy)acetamide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that often provides better stereocontrol, typically favoring the formation of (E)-alkenes. This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. For instance, the reaction of this compound with the anion of triethyl phosphonoacetate (generated using a base like sodium hydride) would produce ethyl (E)-3-(4-((diethylcarbamoyl)methoxy)phenyl)acrylate. The HWE reaction is a powerful tool for the synthesis of α,β-unsaturated esters, ketones, and nitriles.

Addition Reactions to the Carbonyl Moiety

The formyl group is a primary site for scaffold elaboration through various nucleophilic addition and condensation reactions. These transformations are fundamental in extending the molecular framework, introducing new functional groups, and building complex heterocyclic systems.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the aldehyde functionality provides a direct method for forming new carbon-carbon bonds. libretexts.orglibretexts.org This reaction converts the formyl group into a secondary alcohol. For instance, the reaction of this compound with a Grignard reagent like phenylmagnesium bromide would yield a diaryl methanol (B129727) derivative. The general mechanism involves the nucleophilic attack of the organometallic's carbanionic carbon on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. leah4sci.com The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, and aryl substituents.

Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com While the Wittig reaction is highly selective for aldehydes and ketones, it generally tolerates amide and ether functionalities present in the this compound molecule. vanderbilt.edulibretexts.org The nature of the substituents on the ylide can influence the stereochemistry (E/Z) of the resulting alkene. wikipedia.org

Reduction to Alcohols: The formyl group can be readily reduced to a primary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol or ethanol, and is highly chemoselective for aldehydes and ketones, leaving amides and esters intact. masterorganicchemistry.comyoutube.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce aldehydes and ketones to alcohols; however, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its high reactivity with protic solvents. youtube.commasterorganicchemistry.com The reduction of this compound with either of these reagents would yield N,N-diethyl-2-(4-(hydroxymethyl)phenoxy)acetamide.

Knoevenagel Condensation: The Knoevenagel condensation is a variation of the aldol (B89426) condensation where the aldehyde reacts with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. researchgate.net This reaction is highly effective for forming a new carbon-carbon double bond. Studies on related 2-(4-formylphenoxy)-N-arylacetamides have shown their successful participation in Knoevenagel condensations with active methylene compounds like malononitrile, leading to the formation of dicyanovinyl derivatives. nih.gov These intermediates are valuable precursors for the synthesis of various fused heterocyclic systems through subsequent multicomponent reactions. nih.gov

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Aldehyde → Secondary Alcohol | (4-((Aryl/Alkyl)(hydroxy)methyl)phenoxy)acetamide |

| Wittig Reaction | Ph₃P=CHR | Aldehyde → Alkene | (4-(Aryl/Alkyl-vinyl)phenoxy)acetamide |

| Reduction | NaBH₄ or LiAlH₄ | Aldehyde → Primary Alcohol | (4-(Hydroxymethyl)phenoxy)acetamide |

| Knoevenagel Condensation | CH₂(CN)₂, base | Aldehyde → α,β-Unsaturated Dinitrile | (4-(2,2-Dicyanovinyl)phenoxy)acetamide |

Structural Modifications of the Diethylamide and Phenoxy Moieties

Beyond the aldehyde, the diethylamide and phenoxy groups offer further opportunities for structural diversification, although they are generally more stable and require different synthetic strategies for modification.

Alkylation and Acylation Strategies

Diethylamide Moiety: The N,N-diethylamide group is generally a robust and unreactive functional group. Direct alkylation or acylation on the nitrogen atom is not feasible as it lacks a proton for removal. However, modification can be achieved through a dealkylation-realkylation/acylation sequence. Oxidative N-dealkylation is a known metabolic process and can be achieved synthetically, often using strong oxidizing agents or specific catalytic systems, to yield the corresponding N-ethyl acetamide (B32628). mdpi.comnih.gov This secondary amide could then be subjected to N-alkylation with a different alkyl halide or N-acylation to introduce new functional groups. researchgate.net However, these are often harsh conditions that may not be compatible with other functional groups in the molecule.

Phenoxy Moiety: The phenoxy group provides a versatile handle for modification. A common strategy involves starting the synthesis not from 4-hydroxybenzaldehyde (B117250), but from a substituted phenol (B47542). For instance, using a 4-bromophenol (B116583) derivative would lead to a bromo-substituted phenoxyacetamide scaffold. This bromine atom can then serve as a handle for various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) can be employed to introduce new aryl, heteroaryl, or amino groups at this position, significantly expanding the structural diversity. wikipedia.orgrsc.org

Substituent Effects on Reactivity and Yield

The electronic nature of substituents on the phenoxy ring can significantly influence the reactivity of the molecule, particularly at the formyl group.

Electron-donating groups (e.g., methoxy, alkyl) on the phenoxy ring increase the electron density of the aromatic system. This makes the formyl group's carbonyl carbon less electrophilic, potentially slowing down the rate of nucleophilic addition reactions. However, these groups activate the ring towards electrophilic aromatic substitution, should such a reaction be desired.

Electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the electron density on the ring, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. This can lead to higher yields or faster reaction times in additions and condensations. For instance, in Knoevenagel condensations with substituted benzaldehydes, electron-withdrawing groups on the aldehyde generally lead to higher product yields in shorter reaction times. researchgate.net

| N-Aryl Substituent | Yield (%) | Electronic Effect |

| 4-Ethylphenyl | 68% | Electron-Donating |

| 2-Fluorophenyl | 65% | Electron-Withdrawing |

| 4-Fluorophenyl | 70% | Electron-Withdrawing |

| 2-Chlorophenyl | 70% | Electron-Withdrawing |

| 4-Chlorophenyl | 80% | Electron-Withdrawing |

| 2-Bromophenyl | 75% | Electron-Withdrawing |

Data compiled from a study on related N-arylacetamides.

Incorporation of Diverse Aryl and Alkyl Moieties

The incorporation of diverse aryl and alkyl groups is a key strategy for creating analogues with varied properties.

On the Amide Nitrogen: As the name this compound suggests, the amide is already substituted with two ethyl groups. As discussed, changing these requires a dealkylation-realkylation strategy. A more direct approach to diversity at this position involves synthesizing analogues from the outset using different secondary amines in the initial amidation step (e.g., reacting 2-(4-formylphenoxy)acetyl chloride with dimethylamine (B145610), dipropylamine, or cyclic amines like piperidine or morpholine).

On the Phenoxy Ring: As outlined in section 3.3.1, the most effective method for incorporating diverse aryl and alkyl groups onto the phenoxy moiety is through cross-coupling reactions on a halogenated precursor. For example, a N,N-diethyl-2-(4-bromophenoxy)acetamide intermediate could be coupled with various arylboronic acids (Suzuki coupling) or alkylboranes to introduce a wide array of substituents at the 4-position of the phenoxy ring. This strategy allows for the synthesis of biaryl ether derivatives or phenoxy acetamides with extended alkyl chains.

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 2 4 Formylphenoxy Acetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like N,N-diethyl-2-(4-formylphenoxy)acetamide. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and spatial arrangement.

Based on analyses of structurally similar compounds, a representative set of ¹H and ¹³C NMR chemical shifts for this compound has been compiled. rsc.orgresearchgate.net

Table 1: Postulated ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Atom Type | Postulated ¹H Shift (ppm) | Postulated ¹³C Shift (ppm) |

| 1 | -CHO | 9.91 | 190.8 |

| 2 | Ar-C | - | 132.1 |

| 3, 3' | Ar-CH | 7.89 | 130.2 |

| 4, 4' | Ar-CH | 7.08 | 114.9 |

| 5 | Ar-C | - | 163.5 |

| 6 | O-CH₂ | 4.72 | 67.4 |

| 7 | C=O | - | 168.1 |

| 8, 8' | N-CH₂ | 3.40 | 42.5 |

| 9, 9' | -CH₃ | 1.21 | 14.1 |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are critical for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a strong cross-peak between the ethyl protons at ~3.40 ppm (H8/8') and ~1.21 ppm (H9/9'), confirming the ethyl group fragment. It would also show correlations between the aromatic protons (H3/3' and H4/4') on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This is the primary method for assigning carbon signals. Key correlations would include:

The aldehyde proton (H1, ~9.91 ppm) to its carbon (C1, ~190.8 ppm).

The aromatic protons H3/3' (~7.89 ppm) and H4/4' (~7.08 ppm) to their respective carbons C3/3' (~130.2 ppm) and C4/4' (~114.9 ppm).

The methylene (B1212753) ether protons (H6, ~4.72 ppm) to their carbon (C6, ~67.4 ppm).

The ethyl group protons (H8/8' and H9/9') to their corresponding carbons (C8/8' and C9/9').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically two to three bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. science.gov Expected key HMBC correlations include:

The aldehyde proton (H1) to the aromatic carbons C2 and C3/3'.

The methylene ether protons (H6) to the carbonyl carbon (C7) and the aromatic carbon C5.

The N-methylene protons (H8/8') to the carbonyl carbon (C7) and the methyl carbon (C9/9').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining the preferred conformation around rotatable bonds. For instance, correlations between the N-methylene protons (H8/8') and the methylene ether protons (H6) could provide insight into the conformation around the C6-C7 bond.

Variable Temperature NMR Studies for Conformational Dynamics

The amide C-N bond in this compound possesses a significant double-bond character due to resonance, leading to hindered rotation. This can result in the two ethyl groups being chemically non-equivalent at room temperature, giving rise to separate signals in the NMR spectrum. scielo.br

Variable Temperature (VT) NMR studies can be employed to investigate these conformational dynamics. nih.gov By increasing the temperature, the rate of rotation around the C-N amide bond increases. If the rotation is slow at room temperature, raising the temperature can lead to the coalescence of the signals from the two non-equivalent ethyl groups as they begin to interchange rapidly on the NMR timescale. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process, providing valuable thermodynamic data about the molecule's flexibility.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₃H₁₇NO₃. sigmaaldrich.com HRMS can confirm this formula by matching the experimentally measured mass to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₈NO₃⁺ | 236.1281 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₃⁺ | 258.1101 |

An experimental m/z value within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. nih.gov The fragmentation pattern is like a fingerprint, indicating the weakest bonds and most stable resulting fragments.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 236.1) could involve several key cleavages:

Loss of the diethylamine (B46881) group: Cleavage of the amide C-N bond can lead to the formation of a stable acylium ion.

Ether bond cleavage: The bond between the phenoxy oxygen and the adjacent methylene group can break.

Benzylic cleavage: Fragmentation can occur at the bond between the aromatic ring and the ether oxygen.

Table 3: Postulated MS/MS Fragmentation of [C₁₃H₁₈NO₃]⁺

| Fragment m/z | Proposed Fragment Structure/Loss |

| 163.07 | [M+H - N(CH₂CH₃)₂]⁺ |

| 135.04 | [M+H - OCH₂CON(CH₂CH₃)₂]⁺ |

| 121.03 | [4-formylphenol]⁺ |

| 100.11 | [CH₂CON(CH₂CH₃)₂]⁺ |

This analysis helps to confirm the connectivity of the different functional groups within the molecule. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation.

For a molecule like this compound, a crystal structure would definitively establish:

The planarity of the phenyl ring and the amide group.

The torsion angles defining the orientation of the acetamide (B32628) side chain relative to the aromatic ring. Analysis of related phenoxyacetic acid derivatives shows that these side chains can adopt either synclinal or antiperiplanar conformations. researchgate.net

The conformation of the diethylamino group.

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice. Unlike primary or secondary amides, this compound lacks an N-H donor for classical hydrogen bonding. Therefore, the crystal packing would likely be dominated by weaker intermolecular interactions, such as C-H···O hydrogen bonds involving the formyl and amide oxygen atoms, as well as π-π stacking interactions between the aromatic rings. researchgate.net An analysis of a closely related compound, 2-(2-formylphenoxy)acetamide, showed it crystallizes in a monoclinic system, which could be a possibility for the title compound as well. researchgate.net

Crystal Packing and Intermolecular Interactions

Given the molecular structure, the most significant contributions to the crystal packing are expected to arise from:

Dipole-Dipole Interactions: The molecule possesses several polar functional groups, including the amide and aldehyde moieties, which create a significant molecular dipole moment. In the crystal lattice, molecules would likely arrange themselves in an anti-parallel fashion to maximize the attractive interactions between these dipoles, contributing to the stability of the crystal structure.

C-H···O Hydrogen Bonds: While lacking traditional strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···O hydrogen bonds. The aldehydic hydrogen, hydrogens on the ethyl groups, and the methylene bridge are potential donors, while the carbonyl oxygen, ether oxygen, and aldehyde oxygen can act as acceptors. These interactions, although individually weak, can collectively play a crucial role in the formation of a stable, three-dimensional supramolecular architecture.

π-π Stacking Interactions: The presence of the benzene (B151609) ring allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic interaction between the electron-rich π-systems, would further stabilize the crystal packing, likely leading to stacked arrangements of the aromatic rings.

The interplay of these interactions would result in a complex and unique crystal packing. The final arrangement will be a fine balance between the directional nature of C-H···O bonds and π-π stacking and the less directional dipole-dipole and van der Waals forces.

Bond Lengths, Bond Angles, and Torsional Angles

Without a definitive crystal structure from X-ray diffraction, the precise bond lengths, bond angles, and torsional angles of this compound can be estimated from standard values found in analogous structures. The geometry of the molecule is expected to be largely influenced by the steric and electronic effects of its functional groups.

Below is a table of expected bond lengths and angles for key structural fragments, based on data from similar compounds.

| Bond/Angle | Type | Expected Value |

| C=O (amide) | Bond Length | ~1.23 Å |

| C-N (amide) | Bond Length | ~1.35 Å |

| C=O (aldehyde) | Bond Length | ~1.21 Å |

| C-O (ether) | Bond Length | ~1.37 Å (aryl), ~1.43 Å (alkyl) |

| C-C (aromatic) | Bond Length | ~1.39 Å |

| O=C-N | Bond Angle | ~122° |

| C-N-C | Bond Angle | ~118° |

| C-O-C (ether) | Bond Angle | ~118° |

| O=C-H (aldehyde) | Bond Angle | ~124° |

These values represent idealized geometries, and the actual experimental values may deviate due to the influence of the crystal packing forces discussed in the previous section.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular "fingerprint."

Characteristic Vibrational Modes of Amide, Aldehyde, and Aryl Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups. ias.ac.incardiff.ac.uk

Amide Group: As a tertiary amide, the most prominent vibrational mode is the amide I band , which is primarily due to the C=O stretching vibration. For N,N-diethylacetamide, this band is typically observed in the region of 1630-1660 cm⁻¹ . The C-N stretching vibration, often coupled with other modes, would appear in the 1400-1450 cm⁻¹ range. The vibrations of the ethyl groups (C-H stretching, bending, and rocking) would also be present.

Aldehyde Group: The aldehyde group is characterized by two key vibrational modes. The C=O stretching vibration of an aromatic aldehyde is typically found around 1700-1720 cm⁻¹ . lmu.edulibretexts.orgpressbooks.pubopenstax.org The presence of the electron-donating ether group might slightly lower this frequency. A second, highly characteristic feature is the aldehyde C-H stretching vibration , which usually appears as a pair of weak to medium bands in the region of 2700-2850 cm⁻¹ . lmu.edulibretexts.orgspectroscopyonline.comorgchemboulder.com One of these bands is often found around 2720 cm⁻¹. orgchemboulder.com

Aryl and Ether Groups: The aromatic ring will give rise to several characteristic bands. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. lmu.edu Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, would be observed in the 700-900 cm⁻¹ range. lmu.edu The aryl ether linkage is characterized by its asymmetric C-O-C stretching vibration , which for alkyl aryl ethers typically appears as a strong band between 1200-1275 cm⁻¹ . udel.eduspectroscopyonline.comnih.gov The symmetric stretch is usually found at a lower frequency, around 1020-1075 cm⁻¹ . udel.edu

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O stretch (Amide I) | 1630-1660 |

| C-N stretch | 1400-1450 | |

| Aldehyde | C=O stretch | 1700-1720 |

| C-H stretch | 2700-2850 | |

| Aryl | C=C stretch | 1450-1600 |

| C-H out-of-plane bend | 700-900 | |

| Aryl Ether | Asymmetric C-O-C stretch | 1200-1275 |

| Symmetric C-O-C stretch | 1020-1075 |

Hydrogen Bonding Analysis via IR Spectroscopy

While this compound itself lacks strong hydrogen bond donors, its carbonyl and ether oxygens can act as hydrogen bond acceptors. The formation of hydrogen bonds with donor molecules (e.g., water, alcohols, or even other molecules with activated C-H bonds) would lead to noticeable shifts in the IR spectrum.

Specifically, if the amide carbonyl oxygen participates in a hydrogen bond, the amide I band (C=O stretch) would be expected to shift to a lower frequency (red-shift) . nih.govresearchgate.net This is because hydrogen bonding weakens the C=O double bond, lowering the energy required to excite its stretching vibration. Similarly, hydrogen bonding to the ether oxygen would affect the C-O-C stretching vibrations.

Conversely, the vibrational modes of the hydrogen bond donor would also be affected. For instance, the O-H stretching band of an alcohol that is hydrogen-bonded to the amide carbonyl would show a significant red-shift and broadening. researchgate.net Therefore, IR spectroscopy can be a powerful tool to study the intermolecular interactions of this compound with other molecules in solution or in co-crystals. Tertiary amides like N,N-diethylacetamide are known to be effective hydrogen bond acceptors. researchgate.netresearchgate.net

Electronic Spectroscopy (UV-Visible and Fluorescence) for Chromophore Characteristics

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule. The chromophore in this compound is the 4-formylphenoxy group.

Absorption and Emission Maxima Analysis for Structural Correlation

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic aldehyde system.

π→π* Transitions: These are typically high-intensity absorptions and involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For aromatic aldehydes, these transitions are usually observed in the range of 240-300 nm . msu.edu The presence of the ether oxygen, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzaldehyde.

n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital. These are typically much weaker in intensity than π→π* transitions and occur at longer wavelengths, often appearing as a shoulder on the main absorption band, in the region of 300-350 nm . msu.edu

The exact position of the absorption maxima can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. More polar solvents may stabilize the excited state differently than the ground state, leading to shifts in the absorption wavelength.

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. While not all aromatic aldehydes are strongly fluorescent, the presence of the extended conjugated system and the ether group might allow for observable emission. If fluorescent, the emission maximum would be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would also be influenced by the molecular environment and solvent polarity. researchgate.netresearchgate.net

The table below summarizes the expected electronic transitions.

| Transition Type | Chromophore | Expected Absorption Range (nm) |

| π→π | Aromatic Aldehyde | 240-300 |

| n→π | Carbonyl Group | 300-350 |

Quantum Yield and Fluorescence Lifetime Measurements

The quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the fluorescence emission process of a compound. While specific experimental data on the fluorescence quantum yield and lifetime for this compound are not extensively detailed in the available literature, significant insights can be drawn from studies on its derivatives, particularly acetamide-chalcones. Research into these related structures reveals the profound impact of specific functional groups on their photophysical properties.

A study on a series of eight acetamide-chalcone derivatives, which share the core acetamide structure, found that the presence of a strong electron-donating group is crucial for inducing fluorescence. nih.gov Among the compounds tested, only the derivative featuring a dimethylamine (B145610) group, N-[4-[(2E)-3-[4-(dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide, exhibited significant fluorescence emission. nih.gov This highlights the role of intramolecular charge transfer in the emission properties of this class of molecules.

For this fluorescent derivative, a high fluorescence quantum yield of 71% was recorded in a dimethyl sulfoxide (B87167) (DMSO) solution. nih.gov The quantum yield was observed to be highly dependent on the solvent environment, a common characteristic for molecules with charge-transfer excited states. The investigation measured the fluorescence quantum yield in a variety of solvents, demonstrating this dependency. nih.gov

Table 1: Fluorescence Quantum Yield of N-[4-[(2E)-3-[4-(dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide in Various Solvents

| Solvent | Quantum Yield (Φ) |

| Toluene | 0.03 |

| Tetrahydrofuran (B95107) | 0.14 |

| Dichloromethane | 0.45 |

| Dimethylformamide | 0.69 |

| Dimethyl Sulfoxide | 0.71 |

| Ethanol | 0.02 |

| Methanol (B129727) | 0.01 |

This data is for a derivative and not the primary compound this compound. nih.gov

In conjunction with quantum yield, the fluorescence lifetime provides information on the time a molecule spends in the excited state before returning to the ground state via fluorescence. The fluorescence lifetime (τ) for N-[4-[(2E)-3-[4-(dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide was also determined through time-resolved fluorescence measurements. nih.gov

Table 2: Fluorescence Lifetime of N-[4-[(2E)-3-[4-(dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide

| Solvent | Fluorescence Lifetime (τ) |

| Dimethyl Sulfoxide (DMSO) | Value determined but not specified in the text nih.gov |

This data is for a derivative and not the primary compound this compound. The study utilized the lifetime measurement in further calculations but did not explicitly state the numerical value in the main text. nih.gov

The findings from these derivatives underscore that the potential for fluorescence in compounds related to this compound is heavily reliant on molecular structure, particularly the presence of electron-donating substituents that facilitate charge transfer, and the surrounding solvent polarity. nih.gov

Computational and Theoretical Chemistry Investigations of N,n Diethyl 2 4 Formylphenoxy Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method that models the electron density of a system to determine its energy and other properties. For N,N-diethyl-2-(4-formylphenoxy)acetamide, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. This analysis predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Value |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | PCM (Acetonitrile) |

| Task | Geometry Optimization & Frequency Calculation |

Ab Initio Methods for High-Accuracy Electronic Structure Determination (e.g., MP2)

For a more precise determination of the electronic structure, ab initio methods like Møller-Plesset perturbation theory of the second order (MP2) can be utilized. These methods are computationally more intensive than DFT but can provide a more accurate description of electron correlation effects, which are important for understanding the fine details of molecular bonding and energetics. An MP2 calculation would typically be performed on the DFT-optimized geometry to obtain a more refined electronic energy.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Pathways

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. These orbitals' spatial distribution would reveal the likely sites for nucleophilic and electrophilic attack and help in understanding intramolecular charge transfer possibilities.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (in eV)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time.

Exploration of Conformational Space in Solution and Gas Phase

This compound possesses several rotatable bonds, leading to a flexible structure with multiple possible conformations. MD simulations in both the gas phase and in a simulated solvent environment (e.g., water or an organic solvent) would be performed to explore this conformational space. These simulations would reveal the different shapes the molecule can adopt and the transitions between them, providing a dynamic picture of its flexibility.

Thermodynamic Stability of Different Conformers

From the MD trajectories, different stable conformers can be identified. The relative thermodynamic stability of these conformers can then be assessed by calculating their free energies. This analysis would identify the most populated conformational states at a given temperature, providing insights into the molecule's predominant shape and its potential influence on its biological activity or physical properties.

Ligand-Target Interaction Modeling (Non-Biological Context)

In the realm of coordination chemistry and materials science, understanding how ligands like this compound interact with various targets, such as metal ions, is crucial. Computational modeling allows for the prediction and analysis of these interactions without the need for extensive experimental work.

This compound possesses several potential coordination sites—the carbonyl oxygen of the amide, the ether oxygen, and the formyl oxygen—making it a candidate for binding with metal ions. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring these potential binding modes. nih.govnih.gov

Theoretical investigations into the complexation with divalent metal ions, such as copper(II), would typically involve modeling the ligand and the metal ion in a virtual environment. Researchers can systematically place the Cu(II) ion near the different potential donor atoms of the ligand to identify the most stable coordination geometry. DFT calculations can predict the structural parameters of the resulting complex, such as bond lengths and angles between the metal ion and the ligand's atoms. nih.gov For acetamide-type ligands, studies have shown that coordination can lead to the formation of stable complexes with well-defined geometries, such as distorted octahedral or square planar, depending on the co-ligands present. nih.govrsc.org

For instance, a computational study on a similar acetamide (B32628) derivative complexed with Cu(II) revealed a distorted octahedral structure, a finding supported by experimental data. nih.gov Such studies for this compound would clarify its denticity (the number of donor groups binding to the central metal) and the preferred coordination sites, providing insight into its potential as a chelating agent.

A primary goal of ligand-target interaction modeling is to quantify the strength of the interaction. Computational chemistry provides methods to calculate the binding energy between the ligand and a metal ion. This is typically achieved by calculating the total energy of the complex and subtracting the energies of the isolated ligand and metal ion. A more negative binding energy indicates a more stable complex.

These calculations can be performed in both the gas phase and in various solvents by using continuum solvation models like the Polarizable Continuum Model (PCM), which can provide a more realistic representation of the system's behavior in solution. nih.gov The types of interactions contributing to the binding, such as electrostatic interactions, covalent character, and van der Waals forces, can be dissected using various analytical tools. Natural Bond Orbital (NBO) analysis, for example, can reveal the nature of the donor-acceptor orbital interactions between the ligand's lone pair electrons and the vacant orbitals of the metal ion. nih.gov

Below is a representative table illustrating the type of data that would be generated from such a computational study on the interaction of this compound with a Cu(II) ion.

| Interaction Parameter | Computational Method | Predicted Value (Illustrative) | Significance |

| Binding Energy (Gas Phase) | DFT (B3LYP/6-311++G(d,p)) | -150 kcal/mol | Indicates strong, stable complex formation. |

| Binding Energy (Aqueous) | DFT/PCM | -125 kcal/mol | Shows the influence of solvent on complex stability. |

| Cu-O (Amide) Bond Length | DFT Optimization | 1.95 Å | Characterizes the primary coordination bond. |

| Cu-O (Ether) Bond Length | DFT Optimization | 2.10 Å | Suggests a weaker, secondary interaction. |

| NBO Charge on Cu(II) | NBO Analysis | +1.75 e | Indicates charge transfer from ligand to metal. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is also invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

This compound can be a key building block in multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a complex product. arkat-usa.org These reactions are highly efficient but their mechanisms can be complex to unravel experimentally. nih.gov

Computational studies can elucidate the step-by-step mechanism of an MCR involving this compound. For example, in a reaction where the formyl group participates in a condensation step, theoretical calculations can map the entire reaction pathway. This involves locating the transition state for each elementary step, such as nucleophilic attack or cyclization. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of the reaction can be constructed. This helps in understanding the regioselectivity and stereoselectivity of the reaction and can guide the optimization of reaction conditions. arkat-usa.org

The synthesis of this compound itself, often achieved through the reaction of 4-hydroxybenzaldehyde (B117250) with N,N-diethyl-2-chloroacetamide, can be modeled computationally. DFT calculations can be used to determine the reaction's energetic profile. This involves calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the energy difference between the reactants and the transition state.

The following table provides an example of the kind of data that a computational study on the synthesis of this compound might produce.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Method |

| Reactants | 4-hydroxybenzaldehyde + N,N-diethyl-2-chloroacetamide | 0.0 | DFT (B3LYP) |

| Transition State | [Reactant Complex]‡ | +25.5 | DFT (B3LYP) |

| Products | This compound + HCl | -15.0 | DFT (B3LYP) |

This energetic profile would indicate that the reaction is exothermic and has a moderate activation barrier, providing valuable insights for synthetic chemists.

Applications in Advanced Chemical Systems and Materials Science

Development of Optical Chemosensors and Probes for Metal Ion Detection

The structure of N,N-diethyl-2-(4-formylphenoxy)acetamide is well-suited for the construction of optical chemosensors. These sensors are designed to detect specific analytes, such as metal ions, through observable changes in their optical properties, most notably fluorescence.

The design of a fluorescent chemosensor typically involves two primary components: a fluorophore (the signaling unit) and a receptor (the recognition unit). This compound serves as an excellent precursor for the receptor component, while a highly fluorescent molecule like a BODIPY (boron-dipyrromethene) dye can act as the fluorophore.

The key design strategy involves covalently linking the receptor to the fluorophore. The formyl group of this compound is the critical reactive site for this integration. A common and efficient method is a condensation reaction between the aldehyde and a primary amine on a functionalized BODIPY core, forming a Schiff base (imine, C=N) linkage. rsc.orgnih.gov This reaction creates a conjugated system that can facilitate communication between the receptor and the fluorophore.

Once integrated, the this compound portion of the molecule acts as the binding site for metal ions. The oxygen atoms of the ether and amide carbonyl, along with the nitrogen of the imine, can form a coordination pocket that chelates specific metal ions. The size and geometry of this pocket are crucial for determining which metal ions the sensor can bind.

Most fluorescent chemosensors based on this design operate via a "turn-on" mechanism, where fluorescence is initially low and increases significantly upon binding the target analyte. This process is often governed by Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). nih.govacs.orgresearchgate.net

Photoinduced Electron Transfer (PET): In the absence of a metal ion, the lone pairs of electrons on the nitrogen and oxygen atoms of the receptor (the this compound moiety) can donate electron density to the excited state of the BODIPY fluorophore. rsc.orgrsc.org This electron transfer process provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching its fluorescence. As a result, the sensor molecule is only weakly fluorescent. nih.gov

Chelation-Enhanced Fluorescence (CHEF): When a target metal ion is introduced, it coordinates with the electron-donating nitrogen and oxygen atoms of the receptor. nih.govscience.gov This binding event lowers the energy of the lone pair orbitals, making the electron transfer to the fluorophore energetically unfavorable. researchgate.net By inhibiting the PET quenching mechanism, the radiative pathway (fluorescence) is restored. The fluorophore can now emit light upon excitation, leading to a dramatic increase in fluorescence intensity. science.gov This "turn-on" response signals the presence of the metal ion.

The selectivity and sensitivity of a chemosensor are its most critical performance metrics. Selectivity refers to the sensor's ability to bind to a specific target ion in the presence of other competing ions, while sensitivity relates to the lowest concentration of the analyte that can be reliably detected (limit of detection, LOD).

For sensors derived from this compound, selectivity is dictated by the nature of the coordination site. The hard-soft acid-base (HSAB) principle, ionic radius, and preferred coordination geometry of the metal ion all play a role. For instance, a binding pocket with oxygen and nitrogen donors is often suitable for binding transition metal ions like Cu²⁺ or heavy metal ions like Pb²⁺. nih.govacs.org

While studies on this exact molecule are not extensively published, research on analogous systems with similar receptor motifs provides insight into expected performance. The table below summarizes typical findings for BODIPY-based Schiff base chemosensors for various metal ions.

| Target Analyte | Fluorophore/Receptor Type | Detection Limit (LOD) | Binding Constant (Ka) | Reference System |

|---|---|---|---|---|

| Hg²⁺ | BODIPY with propanediol (B1597323) moieties | ~0.2 µM | 7.36 × 10⁴ M⁻¹ | rsc.org |

| Fe³⁺ | Pyrene-anthracene Schiff base | 1.95 nM | 8.20 × 10⁵ M⁻¹ | acs.org |

| Al³⁺ | ESIPT/CHEF-based probe | 67.2 nM | Not Reported | rsc.org |

| Pb²⁺ | DNAzyme-based system | 36.8 nM | Not Reported | nih.gov |

Role as a Key Synthon and Building Block in Complex Organic Synthesis

Beyond chemosensors, the distinct functional groups of this compound make it a valuable synthon—a molecular fragment used as a building block in the synthesis of more complex molecules.

Macrocycles are large ring structures that are of great interest in host-guest chemistry, catalysis, and drug discovery. nih.govnih.gov The synthesis of these molecules often requires building blocks with specific reactive sites that can be linked together in a controlled manner.

This compound is an ideal candidate for such syntheses. Its formyl group can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Imination: Reaction with diamines to form macrocyclic Schiff bases, which can be further reduced to stable macrocyclic polyamines.

Wittig-type reactions: To form carbon-carbon double bonds, extending the molecular framework before a final ring-closing step.

Aldol (B89426) or Knoevenagel condensations: To build larger linear precursors that can be cyclized through methods like ring-closing metathesis (RCM) or macrolactamization. cam.ac.ukresearchgate.net

By reacting this compound with a molecule containing two nucleophilic groups (e.g., a diamine or a diol), it can act as a "linker" or "hinge" component in the formation of a large macrocyclic structure.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to spontaneously organize into larger, ordered structures is known as self-assembly.

This compound and its derivatives possess the necessary features for directed self-assembly:

Aromatic Ring: The phenoxy group can participate in π-π stacking interactions, where aromatic rings stack on top of each other. This is a key driving force for the assembly of many planar molecules. acs.org

Amide Group: The diethylacetamide moiety contains a carbonyl group (a hydrogen bond acceptor) and is adjacent to C-H groups that can act as weak donors. In derivatives where the diethyl group is replaced by primary or secondary amines, strong hydrogen bonding networks can form. rsc.orgnih.gov These interactions are highly directional and are fundamental to the formation of well-defined structures like sheets, fibers, or gels. acs.org

By modifying the core structure, for example, by converting the formyl group into a hydrogen-bonding moiety like a carboxylic acid or an alcohol, chemists can precisely control the non-covalent interactions and guide the self-assembly process to create novel nanomaterials with tailored properties.

Potential in Polymer Chemistry and Functional Materials

The molecular architecture of this compound makes it an intriguing candidate for the development of novel polymers. The presence of a reactive formyl group on an aromatic ring is a well-established motif in polymer chemistry, most famously in phenol-formaldehyde resins. wikipedia.orgbritannica.com

The aldehyde functionality is the primary reactive site for polymerization. This compound could theoretically be employed as a monomer or co-monomer in several types of polymerization reactions.

Condensation Polymerization: Similar to formaldehyde, the formyl group can undergo condensation reactions with nucleophilic co-monomers. britannica.com For instance, it could react with phenols, urea, or melamine (B1676169) under acid or base catalysis to form cross-linked thermosetting resins. wikipedia.orgbritannica.com In such a scenario, it would offer a way to introduce a bulky, amide-functionalized side chain into the polymer network, potentially modifying the material's properties compared to traditional formaldehyde-based resins.

Polyacetal Formation: The reaction of aldehydes with diols is a standard method for forming polyacetals. rsc.orgwikipedia.org this compound could be reacted with various diols to create linear polymers with repeating acetal (B89532) units in the backbone. The properties of the resulting polyacetal would be influenced by the structure of the diol co-monomer. Aromatic aldehydes can be used to synthesize polyacetals, and the resulting polymers often exhibit useful thermal properties. rsc.org While many aromatic aldehydes are not readily homopolymerized, they can be incorporated into copolymers. researchgate.netacs.org

The potential of this compound as a monomer is rooted in the high reactivity of the aldehyde group, which can form stable linkages through established polymerization techniques. nih.gov

Integrating this compound into a polymer backbone would introduce a unique combination of structural units, each contributing to the final material's properties.

Phenoxy Group: The phenoxy moiety, which is a component of high-performance polymers like PEEK and phenoxy resins (polyhydroxyethers), would impart rigidity, thermal stability, and good mechanical strength to the polymer chain. phlextek.commdpi.commdpi.com Phenoxy resins are known for their excellent adhesion, chemical resistance, and durability. phlextek.comhuntsman.com

Amide Group: The N,N-diethylacetamide side group introduces polarity. Amide linkages in polymer backbones, such as in polyamides (nylons), are responsible for high mechanical strength and thermal stability due to strong intermolecular hydrogen bonds. numberanalytics.com While the tertiary amide in this compound cannot act as a hydrogen bond donor, it still functions as a hydrogen bond acceptor and increases the polarity of the polymer. This could enhance adhesion to polar substrates and potentially improve solubility in certain organic solvents.

Alkyl Groups: The ethyl groups on the amide nitrogen add aliphatic character, which can influence the polymer's glass transition temperature and solubility profile.

The combination of a rigid aromatic core with a flexible and polar side chain could lead to materials with a desirable balance of properties, such as toughness, thermal resistance, and processability.

| Functional Group | Potential Role in Polymerization | Potential Influence on Material Properties |

|---|---|---|

| Formyl (Aldehyde) | Reactive site for condensation polymerization and polyacetal formation. britannica.comrsc.org | Enables cross-linking, contributing to thermoset properties. |

| Phenoxy | Forms part of the rigid polymer backbone. | Enhances thermal stability, mechanical strength, and chemical resistance. phlextek.com |

| N,N-diethylacetamide | Acts as a bulky, polar side group. | Increases polarity, influences solubility, and may improve adhesion. numberanalytics.com |

Exploration in Catalysis (e.g., as a Ligand Precursor for Metal Catalysts)

The heteroatoms (oxygen and nitrogen) in this compound provide potential coordination sites for metal ions, suggesting its utility as a precursor for designing ligands for metal catalysts. While the compound itself may not be an optimal ligand, it can be readily modified to form multidentate ligands that can chelate to a metal center.

The most common strategy for converting aldehyde-containing compounds into effective ligands is through Schiff base condensation. The formyl group can react with a primary amine to form an imine (-CH=N-). If the amine-containing reactant has an additional donor group, a multidentate ligand is formed. For example, reacting this compound with an amino-alcohol or a diamine would yield a tridentate ligand capable of forming stable complexes with transition metals.

Phenoxy-imine ligands, which are structurally related to Schiff bases derived from this compound, are extensively used in polymerization catalysis, particularly for olefins. semanticscholar.orgresearchgate.netacs.org These catalysts often feature Group 4 metals like titanium and zirconium. semanticscholar.org The electronic and steric properties of the ligand, which can be tuned by modifying the substituents, play a crucial role in the catalyst's activity and the properties of the resulting polymer. semanticscholar.org

The potential coordination sites in a ligand derived from this compound are summarized below.

| Atom/Group | Role in Coordination | Comments |

|---|---|---|

| Imine Nitrogen (post-modification) | Strong donor site for metal coordination. | Formed by reaction of the aldehyde with a primary amine. Essential for forming stable chelate rings in phenoxy-imine type catalysts. semanticscholar.org |

| Phenoxy Oxygen | Anionic donor site after deprotonation of a corresponding phenol (B47542) precursor, or a neutral donor in the ether form. | A key component in many high-performance "post-metallocene" catalysts. nih.gov |